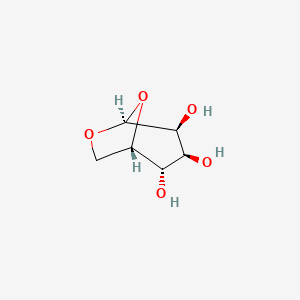
1,6-Anhydro-b-L-gulopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Anhydro-b-L-gulopyranose is a cyclic ether with the molecular formula C6H10O5. It is a derivative of L-gulose, a sugar molecule, and is characterized by the presence of an anhydro bridge between the first and sixth carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Anhydro-b-L-gulopyranose can be synthesized through the pyrolysis of cellulose. During this process, cellulose is heated in the absence of oxygen, leading to the formation of anhydrous sugars, including this compound . The reaction conditions typically involve temperatures ranging from 300°C to 600°C.
Industrial Production Methods
Industrial production of this compound also relies on the pyrolysis of lignocellulosic biomass. This method is advantageous due to the abundance of biomass and the potential for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Anhydro-b-L-gulopyranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
1,6-Anhydro-b-L-gulopyranose has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various chemical compounds.
Biology: It is used in the study of carbohydrate metabolism and enzyme activity.
Industry: It is used in the production of high-value chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6-anhydro-b-L-gulopyranose involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a substrate for enzymes involved in carbohydrate metabolism. The anhydro bridge in its structure plays a crucial role in its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,6-anhydro-b-L-gulopyranose include:
1,6-Anhydro-b-D-glucopyranose:
1,6-Anhydro-D-idopyranose: Formed through the reversible loss of water from D-idose.
Uniqueness
This compound is unique due to its specific anhydro bridge and its derivation from L-gulose. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
67999-95-5 |
|---|---|
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
(1S,2S,3S,4S,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
InChI |
InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4-,5-,6-/m0/s1 |
Clé InChI |
TWNIBLMWSKIRAT-GNFDWLABSA-N |
SMILES isomérique |
C1[C@H]2[C@H]([C@@H]([C@@H]([C@@H](O1)O2)O)O)O |
SMILES canonique |
C1C2C(C(C(C(O1)O2)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



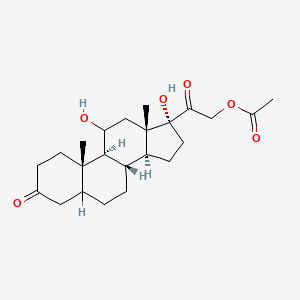


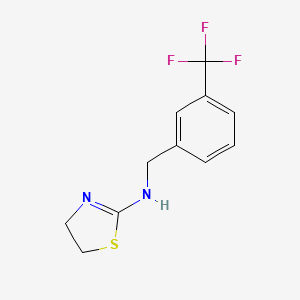
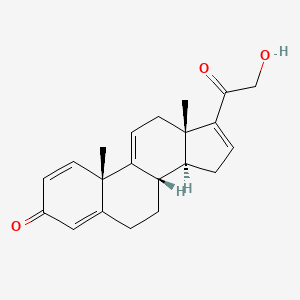
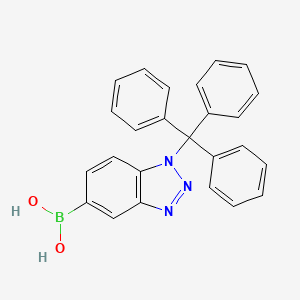
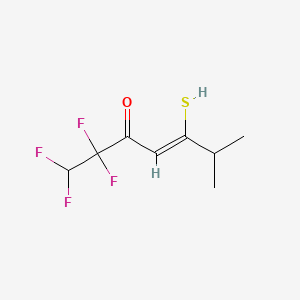


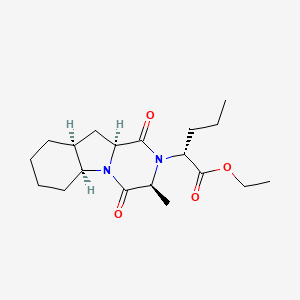

![(9Z)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one](/img/structure/B13410771.png)

